naphthalene-2-sulfonic acid chemical and physical properties
naphthalene-2-sulfonic acid chemical and physical properties
An In-depth Technical Guide on the Core Chemical and Physical Properties of Naphthalene-2-sulfonic Acid
Introduction
Naphthalene-2-sulfonic acid (C₁₀H₈O₃S) is a sulfonated aromatic hydrocarbon that serves as a crucial intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals.[1][2] It is one of two monosulfonic acid isomers of naphthalene (B1677914), the other being naphthalene-1-sulfonic acid.[3] This compound typically appears as a white to pale yellow crystalline solid.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and key reactions, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Naphthalene-2-sulfonic acid is a colorless, water-soluble solid.[3] It is often available as mono- and trihydrates.[3] The compound is stable under normal temperatures and pressures.[1] It is, however, hygroscopic and should be stored in a dry, cool, and well-ventilated place, away from moist air or water.[4][5] It is incompatible with strong bases and oxidizing agents.[1][4]
Table 1: Physical Properties of Naphthalene-2-sulfonic Acid
| Property | Value | References |
| Molecular Formula | C₁₀H₈O₃S | [6][7] |
| Molecular Weight | 208.23 g/mol | [6] |
| Appearance | White to pale yellow solid, often in crystalline powder or flakes.[1][8] | [1][8] |
| Melting Point | 124 °C (monohydrate)[3][6][9][10], 91 °C (anhydrous)[9][11], 83 °C (trihydrate)[9] | [3][6][9][10][11] |
| Boiling Point | 317.43 °C (rough estimate) | [6][9][10] |
| Density | 1.44 g/cm³ | [6][9][10] |
| pKa | -1.8 to 0.27 (Predicted) | [6][12] |
| Water Solubility | Freely soluble[1][2][6][9][10] | [1][2][6][9][10][13] |
| Other Solubilities | Soluble in alcohol and ether.[1][2][9] | [1][2][9] |
| Vapor Pressure | 2.33 Pa at 20°C | [6][9][10] |
Table 2: Chemical Identifiers
| Identifier | Value | References |
| IUPAC Name | naphthalene-2-sulfonic acid | [7] |
| CAS Number | 120-18-3 | [1][6] |
| PubChem CID | 8420 | [7] |
| SMILES | C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O | [7] |
| InChI | InChI=1S/C10H8O3S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12,13) | [1][7] |
Experimental Protocols
Synthesis of Naphthalene-2-sulfonic Acid
The primary industrial method for producing naphthalene-2-sulfonic acid is through the sulfonation of naphthalene with concentrated sulfuric acid.[2][6][14] The regioselectivity of this reaction is a classic example of kinetic versus thermodynamic control.[15][16]
-
Kinetic Control (Low Temperature): At lower temperatures (below 80°C), the reaction is under kinetic control, and the major product is naphthalene-1-sulfonic acid due to a lower activation energy barrier.[15][16]
-
Thermodynamic Control (High Temperature): At higher temperatures (160-166°C), the reaction is under thermodynamic control.[15] Under these conditions, the initially formed naphthalene-1-sulfonic acid can revert to naphthalene and then react to form the more thermodynamically stable naphthalene-2-sulfonic acid, which becomes the major product.[3][15][17]
Detailed Protocol:
-
Reaction Setup: Molten naphthalene is added to a reaction vessel containing 98% sulfuric acid.[6][14]
-
Sulfonation: The mixture is heated to 160-166°C.[6][14][15] This temperature favors the formation of the 2-isomer.[3]
-
Hydrolysis of By-product: During the sulfonation, a small amount of the unstable α-naphthalenesulfonic acid (1-isomer) is also generated.[2][6][14] This by-product can be removed by heating at 140-150°C, which causes it to hydrolyze back to naphthalene and sulfuric acid.[2][6][14] The resulting naphthalene can be removed by steam blowing.[2][6]
-
Neutralization and Isolation: A small amount of lye is added to neutralize some of the sulfuric acid.[2][6][14] The naphthalene-2-sulfonic acid can then be isolated as its sodium salt by crystallization, which is then filtered to obtain the final product.[2][6][14][18]
Purification
A common laboratory purification method involves crystallization from concentrated hydrochloric acid.[2][6]
Analysis
Naphthalene-2-sulfonic acid can be analyzed using reverse-phase high-performance liquid chromatography (HPLC).[19] A typical mobile phase consists of acetonitrile, water, and an acid like phosphoric acid (or formic acid for Mass Spectrometry compatibility).[19]
Visualizations
Caption: Synthesis of Naphthalene-2-sulfonic Acid.
Caption: Kinetic vs. Thermodynamic Control in Naphthalene Sulfonation.
Caption: General Experimental Workflow for Synthesis.
Chemical Reactivity and Applications
Naphthalene-2-sulfonic acid is a versatile intermediate.[3]
-
Dye Synthesis: It is a starting material for producing β-naphthol, and various aminonaphthalenesulfonic acids, which are precursors to direct and reactive dyes.[2][3]
-
Superplasticizers: Condensation with formaldehyde (B43269) produces polymeric sulfonic acids.[3] These sulfonated naphthalene formaldehyde condensates (SNFs) are used as high-range water reducers (superplasticizers) in concrete formulations.[3][20]
-
Fluorescence Quenching: The fluorescence of naphthalene-2-sulfonic acid can be effectively quenched by colloidal silver, a property that can be utilized in analytical studies.[2][6]
Safety and Toxicity
Naphthalene-2-sulfonic acid is considered a hazardous chemical.[4][5]
-
Corrosivity: It causes severe skin and eye burns.[5][7][21] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[7]
-
Toxicity: The oral LD50 in rats is reported as 400 mg/kg[7] and 4440 mg/kg[4] in different sources, indicating moderate toxicity. It may contain residual sulfuric acid from its manufacturing process, which is a known carcinogen when in strong-inorganic-acid mists.[7]
-
Environmental Impact: The sulfonic acid group makes the compound resistant to biodegradation, leading to potential accumulation in aquatic environments.[22] Studies have shown its potential for bioaccumulation and toxicity to aquatic organisms.[22]
Handling Precautions:
-
Use in a well-ventilated area or under a chemical fume hood.[4][5]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[4][5]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Ensure eyewash stations and safety showers are readily available.[4]
References
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- 7. 2-Naphthalenesulfonic acid | C10H8O3S | CID 8420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sulfonic-acid.com [sulfonic-acid.com]
- 9. chembk.com [chembk.com]
- 10. 120-18-3 CAS MSDS (Naphthalene-2-sulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 12. reddit.com [reddit.com]
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- 15. Buy Naphthalene-2-sulfonic acid | 120-18-3 [smolecule.com]
- 16. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. brainly.in [brainly.in]
- 18. EP0047450A1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids - Google Patents [patents.google.com]
- 19. Naphthalene-2-sulfonic acid | SIELC Technologies [sielc.com]
- 20. benchchem.com [benchchem.com]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry - PMC [pmc.ncbi.nlm.nih.gov]
